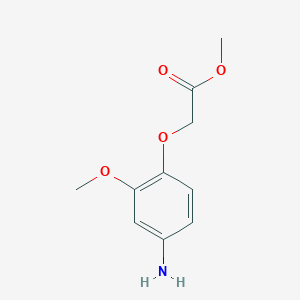
Methyl (4-amino-2-methoxyphenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl (4-amino-2-methoxyphenoxy)acetate” is a chemical compound with the CAS Number: 924843-60-7 . It has a molecular weight of 211.22 and its IUPAC name is methyl (4-amino-2-methoxyphenoxy)acetate .
Molecular Structure Analysis
The InChI code for “Methyl (4-amino-2-methoxyphenoxy)acetate” is 1S/C10H13NO4/c1-13-9-5-7 (11)3-4-8 (9)15-6-10 (12)14-2/h3-5H,6,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl (4-amino-2-methoxyphenoxy)acetate” has a molecular weight of 211.22 . It is stored at refrigerated temperatures . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions :
- A study by Novakov et al. (2017) investigated the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine, yielding target amides and demonstrating its potential in complex chemical syntheses (Novakov et al., 2017).
Antimicrobial Properties :
- Ali and Shaharyar (2007) discovered novel phenoxyacetic acid derivatives, including methyl 2-{4-[1-amino(thioxo)methyl-5-(substituted phenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid, which showed significant activity against Mycobacterium tuberculosis (Ali & Shaharyar, 2007).
Agricultural Chemistry and Herbicides :
- Hayashi and Kouji (1990) synthesized geometrical isomers of a related compound, which demonstrated substantial herbicidal effects on various broadleaf weeds, indicating potential agricultural applications (Hayashi & Kouji, 1990).
Biochemical Research :
- Engelmann, Kaufmann, and Diekert (2001) isolated an enzyme from Acetobacterium dehalogenans that transferred methyl groups to a corrinoid protein, suggesting applications in studying complex biochemical pathways (Engelmann, Kaufmann, & Diekert, 2001).
Analytical Chemistry :
- Gatti et al. (1990) used a compound structurally similar to methyl (4-amino-2-methoxyphenoxy)acetate for the high-performance liquid chromatographic determination of aliphatic thiols, highlighting its utility in analytical methodologies (Gatti et al., 1990).
Brown Adipose Tissue and Thermogenesis Research :
- Howe, Rao, Holloway, and Stribling (1992) identified methyl [4-[2-[(2-hydroxy-3-phenoxypropyl)amino]ethoxy]phenoxy]acetate as a potential beta 3-adrenergic agonist, which could have implications in understanding thermogenesis and obesity treatment (Howe et al., 1992).
Organic Synthesis and Medicinal Chemistry :
- Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of Pyrrolo[4,3,2-de]quinolines from compounds including 2-methoxy-5-nitroaniline, revealing the role of similar compounds in complex organic syntheses with potential medicinal applications (Roberts et al., 1997).
Material Science and Polymer Chemistry :
- Stenzel, Cummins, Roberts, Davis, Vana, and Barner‐Kowollik (2003) demonstrated the use of methyl (4-methoxyphenoxy)carbonothioylsulfanyl acetate in the living free radical polymerization of vinyl acetate, indicating applications in material science and polymer chemistry (Stenzel et al., 2003).
Eigenschaften
IUPAC Name |
methyl 2-(4-amino-2-methoxyphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-13-9-5-7(11)3-4-8(9)15-6-10(12)14-2/h3-5H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVRXLDGTOQXDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)OCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)
![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)
![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylbenzenesulfonamide](/img/structure/B2373170.png)
![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B2373173.png)


![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2373177.png)

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)

![N-(benzo[b]thiophen-5-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2373182.png)
![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2373184.png)

![6-Ethyl-1,3-dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2373188.png)